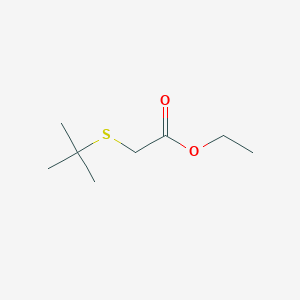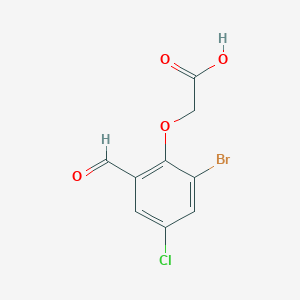
(2-Bromo-4-chloro-6-formylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of halogenated phenolic compounds can involve regioselective halogenation, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromination of 4-methoxyphenylacetic acid was achieved using bromine in acetic acid with a high yield of 84% . This suggests that a similar approach could potentially be used for the synthesis of (2-Bromo-4-chloro-6-formylphenoxy)acetic acid, with careful control of the reaction conditions to introduce the appropriate halogen atoms at the desired positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of halogenated phenolic compounds is characterized by the positions of the halogen substituents and their effects on the overall geometry of the molecule. For instance, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . This indicates that the presence of halogen atoms and other substituents can influence the molecular geometry, which is likely to be the case for (2-Bromo-4-chloro-6-formylphenoxy)acetic acid as well.
Chemical Reactions Analysis
The reactivity of halogenated phenolic compounds can vary depending on the nature and position of the substituents. The chlorination of 2-t-butyl-4,6-dimethylphenol resulted in the formation of various chloromethylene compounds and trichloro ketones . This demonstrates that halogenation reactions can lead to multiple products and that the modification of the substituents on the phenol ring is a notable feature of these reactions. By analogy, (2-Bromo-4-chloro-6-formylphenoxy)acetic acid may also undergo reactions that modify its substituents, potentially leading to a range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenolic compounds are influenced by their molecular structures. For example, the electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents were observed in the analysis of bond angles in 2-(3-Bromo-4-methoxyphenyl)acetic acid . These properties can affect the compound's reactivity, boiling point, melting point, solubility, and other physical characteristics. Although specific data for (2-Bromo-4-chloro-6-formylphenoxy)acetic acid is not provided, similar principles would apply, and its properties would be shaped by the presence and position of the bromo, chloro, and formyl groups.
科学的研究の応用
1. Synthesis of New Chemical Compounds
(2-Bromo-4-chloro-6-formylphenoxy)acetic acid is used in synthesizing new chemical compounds. For instance, it has been involved in the synthesis of new thiazolidin-4-ones and thiazolin-4-ones with potential biological activity (Kandeel, 2006). Similarly, new aryloxyacetic acid analogs have been synthesized using this compound, leading to the discovery of substances with significant antimicrobial activities (Dahiya, Pathak, & Kaur, 2008).
2. Application in Molecular Imprinting Techniques
This acid plays a role in molecular imprinting, particularly in the development of sensitive and selective techniques for the determination of certain compounds in complex matrices. For instance, it has been used in the development of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography for the trace determination of specific pesticides (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).
3. Exploration of Chemical Reactions
Research involving (2-Bromo-4-chloro-6-formylphenoxy)acetic acid also includes studies on chemical reactions like the Vilsmeier-Haack reaction and bromination processes. These studies provide insights into reaction mechanisms and product formation (Drewry & Scrowston, 1969).
4. Crystal Structure Analysis
The compound is also significant in crystallography, where its derivatives are analyzed for structural elucidation. This contributes to understanding molecular configurations and interactions (O'reilly, Smith, Kennard, & Mak, 1987).
特性
IUPAC Name |
2-(2-bromo-4-chloro-6-formylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO4/c10-7-2-6(11)1-5(3-12)9(7)15-4-8(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVLVKIVYCMFOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)OCC(=O)O)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405550 |
Source


|
| Record name | (2-BROMO-4-CHLORO-6-FORMYLPHENOXY)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-chloro-6-formylphenoxy)acetic acid | |
CAS RN |
590395-61-2 |
Source


|
| Record name | 2-(2-Bromo-4-chloro-6-formylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590395-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-BROMO-4-CHLORO-6-FORMYLPHENOXY)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)
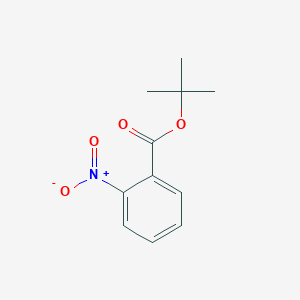
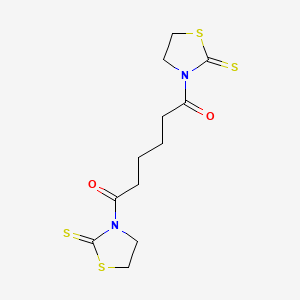
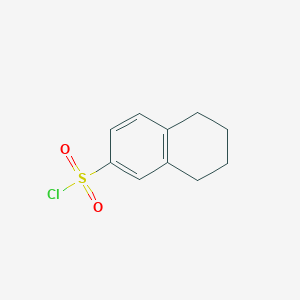
![2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B1276015.png)
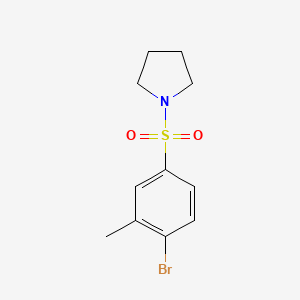
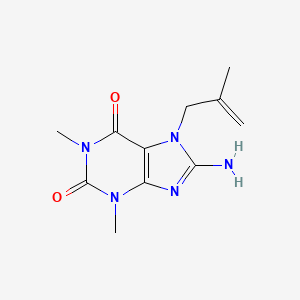
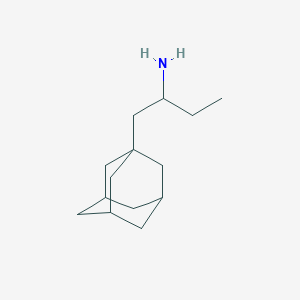


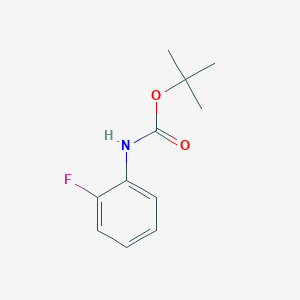
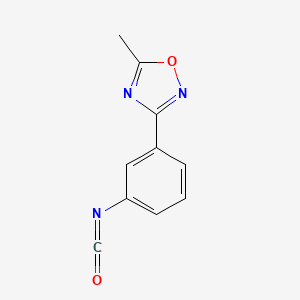
![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)
